2-Piperazinopyridine

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

Select 2-Piperazinopyridine for its unique α2-adrenoceptor selectivity (Ki=37 nM) and σ2-preferring scaffold. The 2-pyridyl isomer is critical—3- and 4-pyridyl isomers shift selectivity to σ1 receptors, confounding CNS target studies. Its >500 g/L aqueous solubility eliminates DMSO artifacts in HTS; pyrimidinyl analogs introduce unwanted 5-HT1A partial agonism (Ki=414 nM). Verified 1.8× higher D4 affinity and 7.8× higher 5-HT1A affinity vs. pyrimidine counterparts.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 34803-66-2
Cat. No. B128488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazinopyridine
CAS34803-66-2
Synonyms1-(Pyridin-2-yl)piperazine;  2-(Piperazin-1-yl)pyridine;  2-Pyridylpiperazine;  4-(2-Pyridinyl)piperazine;  4-(2-Pyridyl)piperazine;  N-(2-Pyridyl)piperazine;  N-Pyridin-2-ylpiperazine;  NSC 137781;  NSC 26624; 
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=N2
InChIInChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2
InChIKeyGZRKXKUVVPSREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazinopyridine (CAS 34803-66-2) Chemical Profile for Procurement and Selection


2-Piperazinopyridine (also known as 1-(2-Pyridyl)piperazine or 2-(1-Piperazinyl)pyridine) is a heterocyclic building block consisting of a pyridine ring linked at the 2-position to a piperazine moiety [1]. This compound belongs to the pyridinylpiperazine class and serves as a core structural motif in numerous pharmacologically active agents [2]. It is recognized as a selective α2-adrenoceptor antagonist (Ki = 37 nM) [3] and is also identified as the active metabolite of the antipsychotic veterinary drug Azaperone .

Why 2-Piperazinopyridine Cannot Be Casually Substituted with Other Heteroaryl Piperazines in Research Protocols


Superficially similar heteroaryl piperazines—such as the 3-pyridyl isomer, 4-pyridyl isomer, or 2-pyrimidinyl analog—cannot be used interchangeably with 2-piperazinopyridine. The position of the pyridyl nitrogen (2- vs. 3- vs. 4-position) fundamentally alters receptor subtype selectivity profiles [1]. Additionally, substituting a pyridine with a pyrimidine ring dramatically changes affinity at key targets such as the α2-adrenergic receptor and 5-HT1A receptor [2]. Even replacing the piperazine ring with a piperidine ring causes a 180° flip in ligand binding orientation, altering pharmacological outcomes [3]. These structural differences produce quantifiable variations in binding affinities and functional activities, making precise compound selection critical for reproducible research.

2-Piperazinopyridine: Direct Comparative Evidence for Scientific Selection


Sigma Receptor Subtype Selectivity: 2-Pyridyl vs. 3- and 4-Pyridyl Isomers

The 2-pyridylpiperazine scaffold (the parent core of 2-piperazinopyridine) favors σ2 receptors, whereas the 3-pyridyl and 4-pyridyl isomers favor σ1 receptors [1]. This positional isomerism directly dictates which sigma receptor subtype is engaged, a critical consideration for researchers studying methamphetamine abuse, cocaine-induced convulsions, or cancer cell proliferation pathways.

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

α2-Adrenergic Receptor Affinity: 2-Pyridyl vs. 2-Pyrimidinyl Direct Comparison

2-Piperazinopyridine demonstrates a Ki of 37 nM at the α2-adrenergic receptor [1]. In contrast, its 2-pyrimidinyl analog (1-(2-pyrimidinyl)piperazine) shows higher affinity with a Ki range of 7.3-40 nM [2]. The pyrimidinyl analog also exhibits partial agonist activity at 5-HT1A receptors (Ki = 414 nM, Emax = 54%), a property not documented for 2-piperazinopyridine at comparable levels [2].

Adrenergic pharmacology Receptor binding Anxiolytic drug development

Dopamine D4 Receptor Affinity: 2-Pyridylpiperazine vs. 2-Pyrimidinylpiperazine Derivatives

Aryl piperazine derivatives bearing the 2-pyridine group exhibit distinct binding profiles compared to their 2-pyrimidine counterparts. For CH2-linked analogs, the 2-pyridine derivative shows D4 receptor Ki = 3.5 ± 0.2 nM, whereas the corresponding 2-pyrimidine analog shows D4 Ki = 6.2 ± 0.3 nM [1]. At 5-HT1A receptors, the 2-pyridine derivative displays Ki = 1.1 ± 0.1 nM compared to 8.6 ± 0.7 nM for the 2-pyrimidine analog [1].

Dopamine receptor pharmacology CNS drug discovery Structure-activity relationship

Physicochemical Properties: Water Solubility and LogP Differentiation from Analogs

2-Piperazinopyridine exhibits exceptionally high aqueous solubility (>500 g/L at 20°C) and a moderate LogP of 0.7-0.89 . These properties contrast with other heteroaryl piperazines that may have lower solubility or higher lipophilicity, directly impacting buffer compatibility, dosing in in vitro assays, and formulation strategies.

Pre-formulation Solubility screening Physicochemical profiling

Synthetic Versatility: Selective Lithiation Enables Regioselective Functionalization

The three isomers of pyridylpiperazine (2-, 3-, and 4-pyridyl) have been selectively lithiated for the first time using a superbase (BuLi-LiDMAE) [1]. The 2-pyridyl isomer undergoes mono lithiation alpha to the pyridine nitrogen, enabling access to diverse pharmacophores not easily prepared by alternative routes such as SNAr or Pd-catalyzed amination [1]. This methodology overcomes the chelating influence of the basic piperazine nitrogens that typically prevent selective functionalization [1].

Synthetic methodology C-H functionalization Medicinal chemistry building blocks

Ligand Binding Orientation: Piperazine vs. Piperidine Drives 180° Flip at D2 Receptor

Molecular dynamics simulations reveal that replacing the piperazine ring with a piperidine ring in otherwise identical 2-pyridyl-based ligands causes a dramatic shift in binding orientation at the dopamine D2 receptor [1]. The piperazine-containing ligand (analogous to the 2-piperazinopyridine scaffold) is 'flipped' and rotated by 180° about its longitudinal axis compared to the piperidine analog, with the pyridine ring positioned deepest in the binding pocket [1]. This altered orientation enables the basic nitrogen of the piperazine ring to engage the conserved aspartate residue in TM3, a critical interaction for dopaminergic agonists [1].

Molecular docking GPCR pharmacology Structure-based drug design

2-Piperazinopyridine: Validated Application Scenarios Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Research

2-Piperazinopyridine serves as the core scaffold for developing σ2-preferring ligands. As demonstrated by Stavitskaya et al., the 2-pyridyl isomer favors σ2 receptors, whereas 3- and 4-pyridyl isomers favor σ1 receptors [1]. Researchers investigating σ2-mediated pathways—including studies on methamphetamine neurotoxicity, cancer cell proliferation, or cocaine-induced convulsions—should specifically select the 2-pyridyl scaffold to achieve subtype selectivity.

Selective α2-Adrenergic Antagonist Tool Compound Studies

With a defined Ki of 37 nM at α2-adrenergic receptors and minimal confounding activity at 5-HT1A receptors compared to the pyrimidinyl analog [1], 2-piperazinopyridine is an appropriate tool compound for in vitro studies requiring selective α2 antagonism. This contrasts with 1-(2-pyrimidinyl)piperazine, which exhibits significant 5-HT1A partial agonism (Ki = 414 nM, Emax = 54%) and would confound interpretation of adrenergic pharmacology experiments .

D4 and 5-HT1A Receptor-Targeted Medicinal Chemistry

Head-to-head binding data show that 2-pyridine-containing aryl piperazines exhibit 1.8-fold higher D4 affinity and 7.8-fold higher 5-HT1A affinity compared to their 2-pyrimidine counterparts [1]. Medicinal chemists optimizing lead series for these CNS targets should prioritize the 2-pyridylpiperazine scaffold to maximize baseline potency and reduce the synthetic burden of affinity optimization.

High-Throughput Screening (HTS) Assay Development

The exceptionally high aqueous solubility (>500 g/L at 20°C) [1] makes 2-piperazinopyridine particularly suitable for HTS assay development. This solubility profile enables the preparation of concentrated aqueous stock solutions without DMSO, reducing solvent artifacts and precipitation issues in automated liquid handling systems—a practical procurement consideration for screening facilities.

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